molecular formula C20H21NO4S4 B2611432 N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 896349-23-8

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2611432
CAS No.: 896349-23-8
M. Wt: 467.63
InChI Key: ODQFPYBSQYYADD-UHFFFAOYSA-N
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Description

This compound features a 5,6,7,8-tetrahydronaphthalene core substituted with a sulfonamide group at position 2. The ethyl linker connects two thiophene moieties: one thiophen-2-yl group and a thiophene-2-sulfonyl group. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs provide insights into possible applications, such as antibacterial, anti-inflammatory, or central nervous system (CNS) modulation .

Properties

IUPAC Name

N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S4/c22-28(23,20-8-4-12-27-20)19(18-7-3-11-26-18)14-21-29(24,25)17-10-9-15-5-1-2-6-16(15)13-17/h3-4,7-13,19,21H,1-2,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQFPYBSQYYADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

For the sulfonamide group, sulfonyl chlorides are often reacted with amines in the presence of a base to form the sulfonamide linkage. The final step involves coupling the thiophene derivatives with the tetrahydronaphthalene moiety under controlled conditions to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Scientific Research Applications

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene rings may also interact with various biological pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/Identifier Core Structure Substituents/Functional Groups Key Structural Differences
Target Compound 5,6,7,8-Tetrahydronaphthalene Thiophen-2-yl, thiophene-2-sulfonyl, sulfonamide Dual thiophene-sulfonyl motifs
N-[2-Methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 5,6,7,8-Tetrahydronaphthalene Thiazolo[5,4-b]pyridinyl, methyl, sulfonamide Thiazole-pyridine hybrid vs. thiophene groups
Rotigotine Hydrochloride (USP Standard) 5,6,7,8-Tetrahydronaphthalenol Propylamino, thienylethyl, hydroxyl Hydroxyl and amine groups vs. sulfonamide
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Tetrahydrobenzothiophene Fluorophenyl, carboxamide Benzothiophene core vs. tetrahydronaphthalene
N-[2-(Furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 5,6,7,8-Tetrahydronaphthalene Furan-2-yl, hydroxypropyl, sulfonamide Furan vs. thiophene substituents

Key Observations :

  • The target compound is distinguished by its dual thiophene-sulfonyl groups, which may enhance sulfur-mediated interactions compared to single-thiophene analogs .
  • Unlike Rotigotine, which has CNS activity due to its hydroxyl and amine groups, the sulfonamide moiety in the target compound may favor different biological targets, such as carbonic anhydrases or tyrosine kinases .

Pharmacological and Functional Insights

Table 2: Reported Activities of Structural Analogs

Compound Class/Example Biological Activity Mechanism/Relevance to Target Compound
Thiophene-containing quinolones Antibacterial (e.g., E. coli, S. aureus) Thiophene enhances membrane penetration
Tetrahydrobenzothiophene carboxamide Anti-inflammatory, analgesic, antimicrobial Benzothiophene core modulates COX-2/PGE2 pathways
Rotigotine Hydrochloride Dopamine agonist (Parkinson’s therapy) Tetrahydronaphthalene core supports CNS targeting
Thiophene-2-sulfonamide derivatives Kinase inhibition (synthetic intermediates) Sulfonamide group critical for ATP-binding

Implications for the Target Compound :

  • The presence of dual thiophene-sulfonyl groups may synergize antibacterial effects, as seen in thiophene-modified quinolones .

Biological Activity

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound notable for its unique structural features that may contribute to its biological activity. The compound incorporates multiple thiophene rings and a sulfonamide functional group, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O4S3C_{18}H_{17}N_{3}O_{4}S_{3}, indicating a composition rich in carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of thiophene rings enhances its aromatic character and potential biological interactions.

PropertyValue
Molecular FormulaC18H17N3O4S3C_{18}H_{17}N_{3}O_{4}S_{3}
Molecular Weight435.5 g/mol
CAS Number896349-72-7

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The sulfonamide group can inhibit various enzymes or receptors, while the thiophene rings may enhance binding affinity to biological targets. This dual action could lead to significant therapeutic effects.

Anticancer Properties

Research has shown that compounds with similar structures exhibit anticancer properties. For instance, studies on related thiophene derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of DNA synthesis and induction of apoptotic pathways.

Case Study: Anticancer Activity Evaluation
A study evaluating the anticancer efficacy of thiophene-based compounds involved using the MTT assay on human breast adenocarcinoma cell line (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like cisplatin .

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have shown promising results against various bacterial strains.

Example: Antimicrobial Efficacy
In vitro studies have demonstrated that certain thiophene derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticholinesterase Activity

Research indicates that some derivatives of this compound may possess anticholinesterase activity, which is beneficial in treating conditions like Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity in MCF-7 cells
AntimicrobialEffective against various bacterial strains
AnticholinesteraseInhibition of AChE activity

Q & A

Q. Q1. What are the critical steps for synthesizing N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how can reaction conditions be optimized for high yields?

Methodological Answer: The synthesis typically involves:

Sulfonylation: Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a thiophene-containing ethylamine derivative under anhydrous conditions.

Coupling: Using coupling agents (e.g., carbodiimides) to form the sulfonamide bond, with temperature control (0–5°C) to minimize side reactions.

Purification: Column chromatography with gradients of ethyl acetate/hexane (v/v 1:3 to 1:1) to isolate the product .
Optimization strategies:

  • Solvent choice: Dichloromethane or THF improves solubility of intermediates .
  • Catalysts: Palladium-based catalysts enhance coupling efficiency in thiophene-containing systems .
  • Yield monitoring: Use HPLC or TLC with UV visualization to track reaction progress .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR (¹H/¹³C):
    • Thiophene protons appear as doublets at δ 6.8–7.2 ppm (²J coupling ~3.5 Hz) .
    • Sulfonamide NH protons show broad singlets at δ 4.5–5.0 ppm (temperature-sensitive) .
  • IR: Strong sulfonyl S=O stretches at 1150–1350 cm⁻¹ confirm sulfonamide formation .
  • Mass Spectrometry (HRMS): Molecular ion peaks [M+H]⁺ with accurate mass (±0.001 Da) validate molecular formula .
  • X-ray Crystallography: Resolves stereochemistry at the ethyl-thiophene junction (if crystalline) .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s enzyme inhibition mechanism, and what experimental validation is required?

Methodological Answer:

  • Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, matrix metalloproteinases) .
  • DFT Calculations:
    • Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., sulfonamide’s electrophilic sulfur) .
    • Calculate electrostatic potential maps to predict nucleophilic attack regions .
  • Docking Studies (AutoDock Vina):
    • Use PDB structures (e.g., 1RMZ for carbonic anhydrase) to simulate binding affinities (ΔG ≤ −8 kcal/mol suggests strong inhibition) .
  • Validation:
    • Enzyme assays: Measure IC₅₀ values via fluorometric or colorimetric kits (e.g., CAII inhibition assay) .
    • SAR Studies: Modify thiophene substituents and correlate with activity trends .

Q. Q4. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Methodological Answer:

  • Source Analysis:
    • Compare assay conditions: Variability in pH (7.4 vs. 6.5) or ionic strength alters sulfonamide ionization and binding .
    • Check purity: Contaminants (e.g., unreacted sulfonyl chloride) may skew results; validate via HPLC (>95% purity) .
  • Standardized Protocols:
    • Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1% v/v) .
    • Replicate key studies with independent synthesis batches to isolate batch-specific anomalies .

Q. Q5. What strategies improve the compound’s metabolic stability in preclinical studies without compromising target affinity?

Methodological Answer:

  • Structural Modifications:
    • Thiophene ring halogenation: Introduce fluorine at C3/C5 positions to block CYP450-mediated oxidation .
    • Sulfonamide bioisosteres: Replace sulfonyl with trifluoromethanesulfonyl to reduce renal clearance .
  • In Vitro Assays:
    • Microsomal stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
    • Plasma protein binding: Use equilibrium dialysis to assess unbound fraction (target >10% for efficacy) .

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